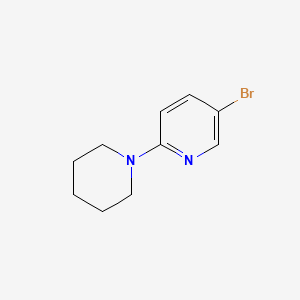

5-Bromo-2-(piperidin-1-yl)pyridine

描述

Contextualization within Bromopyridine and Piperidine (B6355638) Chemistry

The chemical reactivity of 5-Bromo-2-(piperidin-1-yl)pyridine is largely dictated by its constituent bromopyridine and piperidine functionalities. The bromine atom on the pyridine (B92270) ring is a key functional group that allows for a variety of chemical transformations. For instance, it can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com This versatility allows for the introduction of diverse substituents at the 5-position of the pyridine ring, enabling the synthesis of a wide array of derivatives. mdpi.com

Significance of the Pyridine and Piperidine Moiety in Medicinal Chemistry and Drug Discovery

Both pyridine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds. encyclopedia.pubnih.govnih.gov

The pyridine ring is a common feature in pharmaceuticals due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological macromolecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various non-covalent interactions. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.com

The piperidine moiety is one of the most prevalent heterocyclic systems in pharmaceuticals. encyclopedia.pubnih.govresearchgate.net Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. Piperidine-containing compounds are found in numerous drug classes, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubresearchgate.netmarketresearchintellect.com The incorporation of a piperidine ring can enhance a drug's solubility, metabolic stability, and cell permeability. encyclopedia.pubnih.gov

The combination of these two moieties in this compound provides a versatile platform for the design and synthesis of novel therapeutic agents.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues has primarily focused on their synthetic utility and exploration of their biological activities. The reactivity of the bromine atom has been exploited in palladium-catalyzed cross-coupling reactions to create new carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org These synthetic strategies have led to the generation of libraries of novel compounds for high-throughput screening in various disease models.

A significant area of investigation for analogues of this compound is in the development of inhibitors for specific biological targets. For example, piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors for the treatment of HIV-1. nih.gov In these studies, the piperidine ring serves as a linker connecting two aromatic systems, and modifications to the pyridine ring, including the introduction of a bromine atom, have been shown to influence antiviral activity. nih.gov

Furthermore, the core structure of this compound is related to compounds that have been investigated for their effects on the central nervous system. The ability of the piperidine and pyridine moieties to interact with various receptors and enzymes in the brain makes this scaffold a promising starting point for the development of new treatments for neurological and psychiatric disorders.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSMUUEBQNEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585955 | |

| Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-95-6 | |

| Record name | 5-Bromo-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Piperidin 1 Yl Pyridine

Advanced Synthetic Routes to 5-Bromo-2-(piperidin-1-yl)pyridine

The construction of this compound relies on modern synthetic protocols that offer efficiency and control over the reaction process. These include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are fundamental in the synthesis of pyridine (B92270) derivatives.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyridine chemistry, these reactions are instrumental in constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov While typically used for C-C bond formation, its principles can be adapted for the synthesis of precursors to N-arylated pyridines. For instance, Suzuki coupling can be employed to functionalize bromopyridines, which can then undergo subsequent reactions to introduce the piperidine (B6355638) group. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids highlights the utility of this reaction for functionalizing bromopyridines. mdpi.com These reactions, catalyzed by Pd(PPh₃)₄ with a base like K₃PO₄, proceed in moderate to good yields. mdpi.com This demonstrates the potential of using Suzuki coupling to build a carbon skeleton which can be a precursor to the target molecule.

| Catalyst | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | Moderate to Good | mdpi.com |

| CataXCium A Pd G3 | K₂CO₃ | dioxane/H₂O | Good to Excellent | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | isopropanol/water | Good to Excellent | researchgate.net |

Table 1: Examples of Suzuki Cross-Coupling Conditions for Pyridine Derivatives

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of carbon-nitrogen bonds. This reaction directly couples an amine with an aryl halide or triflate. The synthesis of this compound can be envisioned through the direct coupling of 2,5-dibromopyridine (B19318) with piperidine.

Research has shown that palladium catalysts, in combination with specific ligands like XantPhos, are effective for such transformations. mdpi.com For example, the synthesis of a piperidinyl-pyridine derivative was achieved through a sequence involving a Buchwald-Hartwig cross-coupling reaction. mdpi.com Additionally, metal-free methods for C-N bond formation on polyhalogenated pyridines are also being explored, offering a more sustainable approach. rsc.org

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂ / XantPhos | 2,6-dichloropyridine, piperidine, then tert-butylcarbamate | Sequential C-N bond formations | mdpi.com |

| Pd(OAc)₂ / ±BINAP | 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione, 2-bromopyridin-3-amine | Synthesis of heteroaryl phthalimide (B116566) derivatives | researchgate.net |

| Metal-free | Polyhalogenated pyridines, amines | Site-selective C-N bond formation | rsc.org |

Table 2: Catalytic Systems for C-N Bond Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, particularly for electron-deficient rings like pyridine. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a high-energy anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group. stackexchange.com

The presence of the electronegative nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack compared to benzene, especially at the 2- and 4-positions. youtube.comstackexchange.com This is because the negative charge in the intermediate can be delocalized onto the nitrogen atom, thus stabilizing it. stackexchange.com

In the reaction of halopyridines with piperidine, piperidine acts as the nucleophile. The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group. A common leaving group order in activated aryl systems is F > Cl ≈ Br > I. nih.govnih.govresearchgate.netrsc.org However, for the substitution reactions of N-methylpyridinium compounds with piperidine, a different order is observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govnih.govresearchgate.netrsc.org

The reaction kinetics are often second-order in piperidine. nih.govnih.govresearchgate.netrsc.org The proposed mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate. nih.govnih.govresearchgate.netrsc.org This is followed by deprotonation of this intermediate. nih.govnih.govresearchgate.netrsc.org For leaving groups like Cl, Br, and I, the deprotonation is thought to be concerted with the loss of the leaving group (E2 mechanism). nih.govnih.gov

| Substrate Type | Leaving Group Order | Mechanistic Feature | Reference |

| Activated Aryl Halides | F > Cl ≈ Br > I | Rate-controlling addition of nucleophile | nih.govresearchgate.net |

| N-methylpyridinium compounds | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | Rate-determining deprotonation of the addition intermediate | nih.govnih.govresearchgate.net |

Table 3: Leaving Group Effects in SNAr Reactions

The synthesis of this compound often starts from readily available brominated pyridine precursors, such as 2,5-dibromopyridine. The differential reactivity of the bromine atoms can be exploited for selective functionalization. The bromine at the 2-position is generally more reactive towards nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogen.

Efficient syntheses of brominated bipyridines, which are related structures, have been developed using Stille coupling reactions on 2,5-dibromopyridine. acs.org This highlights the utility of this precursor in building more complex molecules. Furthermore, methods for the synthesis of 2,5-dibromopyridine itself have been established, starting from 2-aminopyridine (B139424). google.comgoogle.com These precursors are valuable for introducing various functional groups through cross-coupling reactions or other transformations. nih.govspringernature.com

Synthesis of Related Brominated Piperidinyl Pyridine Analogues

The synthesis of analogues of this compound often begins with commercially available and appropriately substituted pyridine precursors. A common strategy involves the bromination of a pyridine ring followed by the introduction of a piperidine moiety, or vice versa.

One approach to synthesizing related analogues is through the Suzuki cross-coupling reaction. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with various arylboronic acids in the presence of a palladium catalyst to yield a series of novel pyridine derivatives. mdpi.com This method is versatile and allows for the introduction of a wide range of substituents onto the pyridine core. mdpi.com Similarly, N-[5-bromo-2-methylpyridine-3-yl]acetamide can be used as a starting material for Suzuki coupling reactions. mdpi.com

Another synthetic route involves the direct bromination of a substituted pyridine. For example, 2-aminopyridine can be brominated using bromine in acetic acid to produce 2-amino-5-bromopyridine (B118841). orgsyn.org This intermediate can then undergo further reactions to introduce the piperidine ring. The Sandmeyer reaction is another classical method for introducing a bromine atom onto a pyridine ring, starting from an aminopyridine. orgsyn.orggoogle.com

The synthesis of more complex analogues, such as 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide, has been achieved through the bromination of a mesoionic precursor in glacial acetic acid. researchgate.net This demonstrates the utility of bromination reactions on more elaborate heterocyclic systems containing the piperidinyl pyridine scaffold.

Furthermore, variations in the piperidine ring itself can lead to a diverse set of analogues. For example, starting with 1-(5-bromopyridin-2-yl)piperidin-4-one, a range of derivatives can be prepared by modifying the ketone functionality.

Spectroscopic Characterization Techniques in Synthetic Confirmation

The structural confirmation of this compound and its analogues relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure. beilstein-journals.org

In the ¹H NMR spectrum of pyridine derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atom and the presence of substituents. ipb.pt For a 2,5-disubstituted pyridine like this compound, the aromatic protons typically appear as distinct multiplets in the downfield region. The protons of the piperidine ring will exhibit characteristic signals in the upfield region.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyridine ring appearing at lower field due to their sp² hybridization and proximity to the electronegative nitrogen atom. ipb.pt The carbon atoms of the piperidine ring will resonate at higher field. The specific chemical shifts are sensitive to the electronic effects of the bromine and piperidinyl substituents. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity of protons and carbons within the molecule. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives

| Atom | Pyridine (CDCl₃) ¹H δ (ppm) | Pyridine (CDCl₃) ¹³C δ (ppm) | 2-Pyridone (CDCl₃) ¹H δ (ppm) | 2-Pyridone (CDCl₃) ¹³C δ (ppm) |

|---|---|---|---|---|

| C-2/H-2 | 8.59 | 149.8 | --- | 162.3 |

| C-3/H-3 | 7.38 | 123.6 | 6.60 | 119.8 |

| C-4/H-4 | 7.35 | 135.7 | 7.30 | 140.8 |

| C-5/H-5 | 7.38 | 123.6 | 6.60 | 104.8 |

| C-6/H-6 | 8.59 | 149.8 | 7.23 | 135.2 |

Data sourced from advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular formula C₁₀H₁₃BrN₂ by providing its molecular ion peak. chemicalbook.com

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum of a bromine-containing compound will exhibit a characteristic isotopic pattern. The molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound, 5-bromo-2-(piperidin-1-yl)pyrimidine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.02873 | 144.1 |

| [M+Na]⁺ | 264.01067 | 153.8 |

| [M-H]⁻ | 240.01417 | 148.6 |

| [M+NH₄]⁺ | 259.05527 | 161.1 |

| [M+K]⁺ | 279.98461 | 142.9 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz In the IR spectrum of this compound, characteristic absorption bands can be observed for the various bonds within the molecule.

The aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the aromatic ring are found in the 1600-1400 cm⁻¹ region. libretexts.org The C-N stretching vibration of the piperidine group attached to the pyridine ring will also have a characteristic absorption. The aliphatic C-H stretching vibrations of the piperidine ring are observed in the 2950-2850 cm⁻¹ range. libretexts.org The C-Br stretching vibration appears at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The absence of certain peaks, for example, an N-H stretch around 3300-3500 cm⁻¹, confirms the tertiary nature of the piperidine nitrogen. libretexts.org

Table 3: General Infrared Absorption Ranges for Common Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Alkane C-H Stretch | 2850-2960 | Strong |

| Alkene =C-H Stretch | 3020-3100 | Medium |

| Alkene C=C Stretch | 1640-1680 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Variable |

| Aromatic C=C Stretch | 1400-1600 | Variable |

| Amine N-H Stretch | 3300-3500 | Medium |

Data sourced from NC State University Libraries and Chemistry LibreTexts. libretexts.orgpressbooks.pub

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions. For analogues of this compound, X-ray crystallography can confirm the planar structure of the pyridine ring and the conformation of the piperidine ring, which typically adopts a chair conformation. nih.goviucr.org

In the crystal structure of related compounds, the piperidine ring is often found to be rotated with respect to the pyridine ring. nih.gov This analysis also reveals details about intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the packing of molecules in the crystal lattice. researchgate.net For instance, in the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring adopts a chair conformation. nih.goviucr.org

Purification and Isolation Techniques

Following the synthesis of this compound and its analogues, purification is a critical step to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound.

Column chromatography is a widely used technique for the purification of these compounds. Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate (B1210297) and petroleum spirits or acetone (B3395972) and petroleum spirits, is used as the mobile phase. nih.gov The polarity of the solvent system is adjusted to achieve optimal separation.

Recrystallization is another effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. For example, 2-amino-5-bromopyridine can be recrystallized from benzene. orgsyn.org

Extraction is often employed during the work-up procedure to separate the product from the reaction mixture. For instance, after a reaction is quenched, the product can be extracted into an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, washed, dried, and concentrated.

In some cases, distillation under reduced pressure can be used to purify liquid products, such as 2-bromopyridine. orgsyn.org For certain analogues, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate pure diastereomers or to achieve very high purity. nih.gov

Following purification, the identity and purity of the isolated compound are confirmed using the spectroscopic methods described in the previous sections.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 2-aminopyridine |

| 2-amino-5-bromopyridine |

| 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide |

| 1-(5-bromopyridin-2-yl)piperidin-4-one |

| 5-bromo-2-(piperidin-1-yl)pyrimidine |

| 2-bromopyridine |

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has emerged as a robust method for investigating the geometry and electronic landscape of molecular systems. By focusing on the electron density, DFT calculations can accurately predict a wide range of properties for molecules like this compound. These studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure a high level of accuracy. The optimized molecular structure reveals the precise bond lengths, bond angles, and dihedral angles, confirming the spatial arrangement of the atoms.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. researchgate.netwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich piperidine and pyridine rings, while the LUMO is distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Calculated FMO Properties and Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

| Electrophilicity Index (ω) | 2.621 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is a color-coded diagram where different colors represent different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the most negative potential is typically located around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic interactions. The hydrogen atoms of the piperidine ring and the region around the bromine atom often exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, particularly in biological systems. chemrxiv.org

The piperidine ring in this compound is not planar and can adopt several conformations. The most stable conformation is typically a chair form, which minimizes steric strain and torsional strain. A conformational analysis can be performed using computational methods to determine the relative energies of different conformers, such as the chair, boat, and twist-boat forms.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein receptor. connectjournals.com These studies are instrumental in drug discovery and development.

Molecular docking simulations place the this compound molecule into the binding site of a target protein and predict the preferred binding orientation and affinity. nih.gov The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, docking studies might predict that the pyridine nitrogen of this compound acts as a hydrogen bond acceptor with an amino acid residue in the active site of a receptor. The bromophenyl group may engage in hydrophobic interactions with nonpolar residues, while the piperidine ring can also contribute to binding through van der Waals contacts. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency. These predictions can guide the synthesis of more potent analogs by suggesting modifications to the molecular structure that enhance binding. connectjournals.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, LEU132, VAL84 |

| Hydrogen Bonds | Pyridine N with LYS76 backbone NH |

| Hydrophobic Interactions | Bromophenyl ring with LEU132, VAL84 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a notable absence of specific computational studies focused on the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline for sections on Structure-Activity Relationship (SAR) derivations, computational studies on biological activity, and ADMET predictions is not feasible at this time.

Therefore, the following sections of the proposed article cannot be populated with factual research findings as per the user's instructions:

Theoretical and Computational Chemistry of 5 Bromo 2 Piperidin 1 Yl Pyridine

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

Without published research on these specific aspects of 5-Bromo-2-(piperidin-1-yl)pyridine, any attempt to generate content for these sections would be speculative and would not meet the quality and accuracy standards of the request.

Biological and Pharmacological Investigations of 5 Bromo 2 Piperidin 1 Yl Pyridine and Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. mdpi.com For derivatives of 5-bromo-2-(piperidin-1-yl)pyridine, these studies have provided significant insights into the roles of different structural components.

The biological activity of pyridine (B92270) derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. nih.gov Studies on related heterocyclic structures have demonstrated that the introduction of various functional groups can modulate activity, and this principle has been applied to analogs of this compound.

In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives were synthesized, revealing key SAR insights. nih.gov The core structure, which can be seen as an evolution of the this compound scaffold, was modified at multiple positions. For instance, the introduction of a 4-cyanophenyl group at the 3-position of the pyridine ring was found to establish favorable interactions with residues such as Ala539, Phe538, Trp695, His564, and Thr335 in the LSD1 active site. nih.gov Similarly, a p-tolyl group at the 2-position was accommodated in a hydrophobic pocket. mdpi.com

A review of pyridine derivatives with antiproliferative activity indicated that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups can enhance activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. nih.gov However, in the context of specific enzyme targets like LSD1, strategic placement of larger groups and halogens has proven beneficial. For example, in a series of N-(5-bromo-2-methylpyridin-3-yl)acetamide derivatives, the presence of electron-donating or electron-withdrawing substituents on an attached aryl ring did not have a significant effect on the reaction rates or yields during synthesis, but did result in varied biological activities. mdpi.com Specifically, a derivative with 3-chloro and 4-fluoro substitutions on the aryl ring showed the highest anti-thrombolytic activity. mdpi.com

The piperidine (B6355638) ring is a prevalent heterocyclic motif in pharmaceuticals and is integral to the pharmacological profile of many bioactive molecules. ijnrd.orgnih.govwikipedia.org It can serve as a versatile scaffold and a key interacting moiety. In the context of this compound derivatives, the piperidine ring is a critical structural element. nih.gov

In a series of potent LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine scaffold, the protonated amine of the piperidin-4-ylmethoxy group was shown to form strong hydrogen bonds and electrostatic interactions with a key aspartate residue (Asp555) in the enzyme's active site. nih.govmdpi.com This interaction is considered pivotal for the potent inhibition of LSD1, highlighting the essential role of the piperidine ring. nih.gov The substitution pattern on the piperidine ring itself is also a determinant of activity. The replacement of a piperazine (B1678402) ring with a piperidine ring in certain molecular scaffolds has been shown to be a critical factor for achieving high affinity for specific biological targets. nih.gov

Furthermore, studies on piperine, a natural product containing a piperidine nucleus, and its derivatives have shown that the piperidine ring is crucial for their monoamine oxidase (MAO) inhibitory activity. acs.org Analogs lacking the piperidine ring were found to be less active, underscoring the ring's importance for enzymatic inhibition. acs.org

The bromine atom in this compound significantly influences the compound's chemical reactivity and provides a synthetic handle for further molecular elaboration. The reactivity of bromine atoms on a pyridine ring depends on their position. researchgate.net In many synthetic strategies, a bromo-substituent is used as a precursor for introducing diverse functionalities via cross-coupling reactions, such as the Suzuki coupling. mdpi.comnih.gov

This approach was utilized in the synthesis of potent LSD1 inhibitors, where a 5-bromo-6-chloropyridin-3-ol (B155333) intermediate was used. nih.gov The bromine atom allows for the introduction of various aryl and heteroaryl groups, enabling a systematic exploration of the SAR. For example, palladium-catalyzed coupling reactions are commonly employed to modify such bromo-precursors. nih.gov While the primary role of the bromine in many studies is to facilitate synthetic diversification, its electronic properties can also directly impact biological activity. Halogen atoms can alter the electronic distribution of the pyridine ring and participate in halogen bonding, potentially influencing ligand-receptor interactions. nih.gov In a study on pyridine derivatives, it was noted that while halogen atoms could sometimes lower general antiproliferative activity, their strategic placement is key for targeted therapies. nih.gov

In Vitro Biological Activities

Derivatives of this compound have been subjected to various in vitro biological assays to characterize their activity at a molecular level. These investigations have been particularly fruitful in the area of enzyme inhibition.

The 2-(piperidin-1-yl)pyridine scaffold has been identified as a key component in the design of inhibitors for several enzymes.

Lysine Specific Demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that is overexpressed in various cancers, making it a significant therapeutic target. nih.govnih.gov A series of compounds containing the 3-(piperidin-4-ylmethoxy)pyridine moiety, derived conceptually from the this compound scaffold, have been identified as potent, reversible inhibitors of LSD1. nih.gov

Initial screening efforts identified a pyrazine-based compound as a weak inhibitor (Ki = 47.8 μM). nih.gov Subsequent SAR studies led to the development of a pyridine-based inhibitor with a significantly improved Ki value of 2.3 μM. nih.gov Further optimization, involving the introduction of substituents guided by SAR and molecular modeling, yielded highly potent inhibitors. nih.govnih.gov One of the most potent compounds in this series, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, exhibited a Ki value of 29 nM. nih.gov

X-ray crystallography studies of this inhibitor in complex with LSD1 revealed the precise binding mode. mdpi.comresearchgate.net The 4-cyanophenyl group extends deep into the enzyme's catalytic center, forming a hydrogen bond with the critical residue Lys661. The piperidine ring settles into a negatively charged pocket, interacting with Asp555 and Asn540, while the p-tolyl group occupies a hydrophobic pocket. mdpi.comresearchgate.net These findings provide a structural basis for the high inhibitory potency and offer a roadmap for the rational design of future LSD1 inhibitors. nih.govmdpi.com

The table below summarizes the in vitro inhibitory activities of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1.

| Compound | Substituents on Pyridine Ring | Inhibitory Activity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 5 | R1=H, R2=p-tolyl | 2300 | nih.gov |

| Compound 16 | R1=4-cyanophenyl, R2=phenyl | 150 | nih.gov |

| Compound 17 | R1=4-cyanophenyl, R2=p-tolyl | 29 | nih.gov |

| Compound 22 | R1=4-cyanophenyl, R2=4-methoxyphenyl | 54 | nih.gov |

Enzyme Inhibition Assays

SHP2 Inhibitory Activity

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial non-receptor protein tyrosine phosphatase that modulates key signaling pathways like the RAS/MAPK and PI3K/AKT pathways, which are vital for cell proliferation and survival. mdpi.com The stabilization of SHP2's autoinhibited conformation is a key mechanism for allosteric inhibitors. nih.gov The development of SHP2 inhibitors is a significant area of research in oncology. nih.gov

In the pursuit of new SHP2 inhibitors, a series of furanylbenzamide analogs were synthesized and evaluated in phosphatase assays. nih.gov While these studies did not directly involve this compound, they highlight the strategy of creating and testing analogs to identify potent inhibitors. nih.gov For instance, some analogs were tested for their ability to inhibit the growth of cancer cell lines such as Kasumi-1 acute myeloid leukemia (AML) and KYSE-520 esophageal cancer cells. nih.gov Natural products are also a source for SHP2 inhibitors, with compounds like tautomycetin (B31414) and ellagic acid showing inhibitory activity by binding to the catalytic domain. mdpi.com

Receptor Binding Studies

The interaction of a compound with specific biological receptors is fundamental to its pharmacological effect. For derivatives of this compound, receptor binding studies are crucial in determining their mechanism of action, particularly in cancer therapy. Structural modifications of parent compounds are often undertaken to enhance antitumor activity by improving inhibition at various receptors. nih.gov For example, a series of N-(4-piperidinyl)-2-indolinones were identified as a new structural class of ligands for the nociceptin (B549756) receptor (NOP), where modifications to the piperidine N-substituent yielded both potent agonists and antagonists. acs.org Similarly, studies on piperidine-based monoamine transporter ligands have shown that structural changes, such as inserting a methylene (B1212753) group between the piperidine ring and a polar group, can dramatically improve the compound's activity at dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) transporters. acs.org These examples underscore the importance of the piperidine moiety in mediating receptor interactions.

Antimicrobial Activity

The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its derivatives are widely investigated for their therapeutic properties, including antimicrobial effects. nih.gov The presence of certain functional groups can enhance the biological activities of these compounds. nih.gov

Derivatives containing the pyridine or piperidine scaffold have demonstrated notable antibacterial properties. Studies have shown that imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromopyridine-2,3-diamine, possess antibacterial activity. mdpi.com One such derivative exhibited a strong inhibitory effect against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.07 mg/mL. mdpi.com

In another study, novel synthesized piperidine derivatives showed varying degrees of potent inhibition against bacteria including B. cereus, B. subtilis, S. aureus, and E. coli. researchgate.net The antibacterial activity was assessed by measuring the zones of inhibition.

| Compound | B. cereus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Piperidine Derivative 6 | ≥ 6 mm | ≥ 6 mm | researchgate.net |

| Piperidine Derivative 8 | 5 mm | - | researchgate.net |

Furthermore, newly synthesized pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against strains like E. coli and B. mycoides. researchgate.net

The search for new antifungal agents has also included pyridine and piperidine derivatives. Six novel piperidine derivatives were evaluated for their antifungal activity; however, they displayed no activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. researchgate.net In contrast, some of the tested piperidine derivatives did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Research into other related heterocyclic structures has been more fruitful. For example, a series of pyrimidine (B1678525) derivatives containing an amide moiety were synthesized and evaluated for their fungicidal activities against plant fungal diseases. frontiersin.org One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml. frontiersin.org

Antitumor/Anticancer Activity

The pyridine moiety is a key component in many drugs, including anticancer agents. nih.gov Derivatives containing this nucleus are frequently designed and synthesized in the search for more effective and safer cancer chemotherapeutics. nih.govresearchgate.net

A primary method for evaluating anticancer potential is the cell proliferation inhibition assay, which measures a compound's ability to inhibit the growth of cancer cell lines. Derivatives of 5-bromo-7-azaindolin-2-one that incorporate a piperidinyl group have been synthesized and tested for their in vitro activity against various cancer cell lines using the MTT assay. nih.gov Results showed that several of these compounds exhibited broad-spectrum antitumor potency. nih.gov For instance, compound 23c , which contains a piperidin-1-yl ethyl group, and compound 23d were found to be significantly more potent than the established drug Sunitinib against specific cancer cell lines. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 23c | A549 (Lung) | 3.103 | nih.gov |

| Sunitinib (Control) | A549 (Lung) | 29.257 | nih.gov |

| 23d | Skov-3 (Ovarian) | 3.721 | nih.gov |

| Sunitinib (Control) | Skov-3 (Ovarian) | 31.896 | nih.gov |

| 23p | HepG2 (Liver) | 2.357 | nih.gov |

| 23p | A549 (Lung) | 3.012 | nih.gov |

Similarly, studies on other related structures, such as (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, have demonstrated significant in vitro growth inhibitory activity against panels of human cancer cell lines, including glioma cell lines. nih.gov The evaluation of novel pyridine and thienopyridine derivatives has also identified compounds with interesting antitumor activity against human liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions. The inhibition of this process is a key focus in developing therapies for diseases characterized by excessive blood vessel growth.

A derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has been investigated for its anti-angiogenic properties using an ex vivo rat aorta model. nih.gov The study aimed to determine the concentration that inhibits 50% of blood vessel growth (IC₅₀). The compound demonstrated significant anti-angiogenic activity, with an IC₅₀ value of 15.4 µg/mL in the rat aorta assay. nih.gov Further investigation into its anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVEC), which are crucial for the process of angiogenesis, showed a potent inhibitory effect with an IC₅₀ value of 5.6 µg/mL. nih.gov These findings suggest that derivatives of bromo-substituted compounds can possess notable anti-angiogenic capabilities. nih.gov

Table 1: Anti-angiogenic and Anti-proliferative Activity of a 5-Bromo Derivative

| Assay | Cell Line/Model | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| Anti-angiogenesis | Rat Aorta | 15.4 | nih.gov |

| Anti-proliferation | HUVEC | 5.6 | nih.gov |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Consequently, the development of novel anti-inflammatory agents is a major research endeavor.

Derivatives of bromo-pyridines have shown promise in this area. A study on a series of novel pyridopyrimidinones, which are structurally related derivatives, investigated their potential to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. nih.gov Several of these derivatives demonstrated improved COX-2 inhibitory activity compared to the standard drug celecoxib (B62257). nih.gov Specifically, pyridopyrimidinones designated as IIId, IIIf, IIIg, and IIIi showed IC₅₀ values for COX-2 inhibition ranging from 0.67 to 1.02 µM, which is comparable or superior to celecoxib (IC₅₀ = 1.11 µM). nih.gov The introduction of a bromine atom onto one of the derivative scaffolds was noted to augment its in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov

Furthermore, research into inhibitors for the inflammatory kinases TANK-binding kinase 1 (TBK1) and IKKε has utilized bromo-substituted precursors to synthesize a range of analogues. nih.gov These kinases are involved in pathways that regulate energy metabolism and are targets for treating obesity-related inflammation. The synthesized analogues displayed IC₅₀ values as low as 210 nM, indicating potent inhibition of these key inflammatory targets. nih.gov

Other Reported Biological Activities (e.g., anti-thrombolytic, biofilm inhibition)

Beyond angiogenesis and inflammation, derivatives of bromo-pyridines have been explored for other potential therapeutic applications, including anti-thrombolytic and anti-biofilm activities.

In a study focused on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001), researchers investigated their anti-thrombolytic and biofilm inhibition properties. mdpi.com One particular derivative, compound 4b in the study, exhibited the highest percentage of clot lysis (41.32%) in an in vitro anti-thrombolytic assay using human blood. mdpi.com In the context of anti-biofilm activity, several of the synthesized pyridine derivatives showed moderate to good inhibition against Escherichia coli. mdpi.com Compound 4f from the series was identified as the most potent, with a biofilm inhibition value of 91.95%. mdpi.com The study noted that masking an amino group with an acyl group in these pyridine derivatives could be a strategy to enhance their ability to inhibit biofilm formation. mdpi.com

Table 2: Biofilm Inhibition by Pyridine Derivatives Against E. coli

| Compound ID | Biofilm Inhibition (%) | Source |

|---|---|---|

| 4f | 91.95 | mdpi.com |

| 4a | ~87.36 | mdpi.com |

| 4c | ~87.09 | mdpi.com |

| 4d | ~86.48 | mdpi.com |

| 2a | ~84.30 | mdpi.com |

| 2b | ~83.90 | mdpi.com |

| 4i | ~83.62 | mdpi.com |

| 2c | ~82.97 | mdpi.com |

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. Mechanistic studies for derivatives of this compound have begun to identify specific molecular pathways and enzyme targets.

Elucidation of Molecular Pathways and Targets

Research into complex derivatives has pointed to several key signaling proteins and pathways as molecular targets.

Farnesyl Protein Transferase (FPT): A series of analogs based on a 3-bromo-pyridinyl-piperidine scaffold were prepared and evaluated as inhibitors of FPT. This enzyme is a crucial target in cancer therapy as it is responsible for the post-translational modification of the Ras protein, which is frequently mutated in human cancers. The presence of a bromo substituent at the C3 position of the pyridine ring was found to be important for the potency of FPT inhibition. nih.gov

PIM Kinases: New pyridine-quinoline hybrids have been designed as inhibitors of PIM kinases (PIM-1 and PIM-2), a family of serine/threonine kinases involved in cell survival and proliferation pathways that are often overexpressed in various cancers. semanticscholar.org Molecular docking studies supported the observed in vitro inhibitory activities, suggesting these compounds interact with the kinase's active site. semanticscholar.org

TBK1/IKKε Kinases: As mentioned previously, derivatives synthesized from bromo precursors have been identified as potent inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov These kinases are central to pathways that link inflammation to metabolic diseases, representing important therapeutic targets. nih.gov

Investigations into Enzyme-Inhibitor Interactions

Detailed investigations have provided insights into how these bromo-pyridine derivatives interact with and inhibit specific enzymes.

Cyclooxygenase (COX): Virtual docking studies of pyridopyrimidinone derivatives into the active site of the COX-2 enzyme revealed that the most active compounds adopt a binding motif similar to that of the co-crystallized ligand, bromocelecoxib. nih.gov This indicates a direct interaction with the enzyme's catalytic site, explaining their anti-inflammatory action. nih.gov

PIM-1 Kinase: Kinetic studies performed on pyridine-quinoline hybrids demonstrated that they can act as competitive or, in one case, both competitive and non-competitive inhibitors of PIM-1 kinase. semanticscholar.org This suggests different modes of binding to the enzyme, either at the active site, competing with the natural substrate, or at an allosteric site. semanticscholar.org

Carbonic Anhydrase (CA): In a study of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, compounds showed strong inhibitory action against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II), with IC₅₀ values in the nanomolar range. nih.gov CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Future Directions and Research Opportunities

Design of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 5-Bromo-2-(piperidin-1-yl)pyridine with improved biological activity is a promising avenue of research. The existing structure offers multiple points for chemical modification to enhance potency and selectivity towards specific biological targets.

Future research should focus on systematic Structure-Activity Relationship (SAR) studies. The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that can be replaced with various other substituents to modulate the electronic and steric properties of the molecule. For instance, Suzuki-Miyaura cross-coupling reactions could be employed to introduce a variety of aryl or heteroaryl groups at this position, potentially leading to enhanced target engagement through additional π-π stacking or other non-covalent interactions. Research on other bromo-pyridine derivatives has demonstrated the feasibility and utility of such modifications in generating libraries of compounds for biological screening. researchgate.net

Modifications of the piperidine (B6355638) ring also present a rich area for exploration. Altering the substitution pattern on the piperidine moiety or replacing it with other saturated heterocycles could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For example, the introduction of functional groups on the piperidine ring could create additional interaction points with a biological target, leading to increased affinity and selectivity. The development of 3-piperidinyl pyridine derivatives as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H) highlights how modifications on the piperidine ring can lead to highly active and selective compounds. acs.org

| Modification Site | Potential Modifications | Anticipated Outcome |

| Pyridine Ring (5-position) | Replacement of Bromine with various aryl, heteroaryl, or alkyl groups. | Modulation of electronic properties, potential for new interactions with biological targets. |

| Piperidine Ring | Introduction of substituents, replacement with other heterocycles. | Alteration of solubility, lipophilicity, and binding interactions; improved pharmacokinetic profile. |

Exploration of New Therapeutic Applications

The pyridine nucleus is a common feature in a wide array of clinically approved drugs, suggesting that derivatives of this compound could have therapeutic potential across various disease areas. researchgate.netrsc.orgnih.govnih.govajrconline.orgresearchgate.net Future research should aim to systematically screen this compound and its analogues against a diverse panel of biological targets.

Given the prevalence of the pyridine scaffold in centrally acting agents, one area of significant interest is neuroscience. jchemrev.com Pyridine derivatives have been investigated for their potential as anticonvulsant, antidepressant, and antipsychotic agents. The this compound scaffold could be explored for its activity on targets within the central nervous system, such as ion channels or G-protein coupled receptors.

Another promising area is infectious diseases. The structural motif of a halogenated pyridine is present in some antimicrobial agents. For instance, research on bromo-pyridyl containing 3-chloro 2-azetidinone derivatives has shown potential antimycobacterial activity. researchgate.net Therefore, screening of this compound analogues against a range of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents. nih.gov

Furthermore, the role of pyridine derivatives in oncology is well-established. rsc.org Analogues could be evaluated for their antiproliferative activity against various cancer cell lines. Mechanistic studies could then be undertaken to identify the specific cellular pathways being targeted.

| Potential Therapeutic Area | Rationale | Example from Related Compounds |

| Neuroscience | Pyridine is a common scaffold in CNS-active drugs. jchemrev.com | Discovery of 3-piperidinyl pyridine derivatives as CH24H inhibitors. acs.org |

| Infectious Diseases | Halogenated pyridines have shown antimicrobial potential. researchgate.netnih.gov | Bromo-pyridyl containing azetidinones with antimycobacterial activity. researchgate.net |

| Oncology | Pyridine derivatives are prevalent in anticancer agents. rsc.org | Tetrahydrothieno[2,3-c]pyridine derivatives with antiproliferative activity. rsc.org |

Advanced Mechanistic Investigations at the Molecular Level

A critical aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its active analogues exert their biological effects. Understanding the mechanism of action is fundamental for rational drug design and optimization.

Once a lead compound with significant biological activity is identified, efforts should be directed towards identifying its molecular target. This can be achieved through a variety of experimental techniques, including affinity chromatography, proteomics-based approaches, and genetic methods.

Following target identification, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can be employed to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding the design of more potent and selective inhibitors. The crystal structure of CH24H in complex with a 3-piperidinyl pyridine derivative, for example, revealed a unique binding mode that was crucial for further optimization. acs.org

Furthermore, cell-based assays and in vivo studies will be necessary to understand the downstream cellular consequences of target engagement and to validate the therapeutic hypothesis. This would involve investigating the impact of the compound on relevant signaling pathways and cellular processes. genome.jp

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods offers a powerful strategy to accelerate the drug discovery process for derivatives of this compound. researchgate.net In silico techniques can be used to prioritize compounds for synthesis and testing, thereby saving time and resources.

Molecular docking studies can be used to predict the binding modes of designed analogues within the active site of a known or hypothesized biological target. researchgate.netnih.govmdpi.comnih.govfip.org This can help in identifying which modifications are most likely to improve binding affinity. For example, docking studies were used to understand the binding of bromo-pyridyl containing azetidinones to the mycobacterial InhA enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data on the biological activity of a series of analogues becomes available. These models can identify the key physicochemical properties that correlate with activity and can be used to predict the potency of new, unsynthesized compounds.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be employed early in the discovery process to assess the drug-like properties of designed analogues. nih.gov This can help to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early de-prioritization.

Ultimately, a successful drug discovery campaign will rely on a synergistic interplay between computational design and experimental validation. researchgate.net Virtual screening of compound libraries can identify initial hits, which can then be synthesized and tested experimentally. The experimental data can then be used to refine the computational models, leading to an iterative cycle of design, synthesis, and testing that propels the project forward.

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for 5-Bromo-2-(piperidin-1-yl)pyridine, and how can intermediates be characterized?

- Methodology :

- Bromination : Start with 2-(piperidin-1-yl)pyridine and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 4:1) .

- Nucleophilic substitution : React 2-chloro-5-bromopyridine with piperidine in DMF at 120°C for 12 hours, using K₂CO₃ as a base. Purify via column chromatography (silica gel, gradient elution) .

- Characterization : Use ¹H NMR (CDCl₃, δ 6.8–8.5 ppm for pyridine protons, δ 1.4–2.8 ppm for piperidine), GC-MS for purity (>95%), and elemental analysis .

Q. How can the electronic effects of the piperidinyl substituent influence reactivity in cross-coupling reactions?

- Analysis :

- The piperidinyl group is electron-donating, activating the pyridine ring for electrophilic substitution but deactivating it for nucleophilic attacks. This impacts Suzuki-Miyaura couplings; use Pd(PPh₃)₄ catalyst with arylboronic acids in toluene/EtOH (3:1) at 90°C. Compare yields with non-substituted bromopyridines to quantify electronic effects .

- Monitor regioselectivity via HPLC (C18 column, MeOH/H₂O 70:30) to detect coupling at the bromine site versus other positions .

Q. What safety protocols are critical when handling brominated pyridines with amine substituents?

- Guidelines :

- Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation (GHS Category 2) .

- Store under inert atmosphere (N₂ or Ar) to prevent decomposition. Avoid exposure to moisture to minimize hydrolysis of the bromine substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the 5-bromo position?

- Experimental Design :

- Negishi Coupling : Test Zn reagents (e.g., R-ZnCl) with Pd₂(dba)₃ and SPhos ligand in THF at 60°C. Vary ligand ratios (1–5 mol%) and reaction times (6–24 hours) to maximize yield .

- Photoredox Catalysis : Explore C-B bond functionalization using Ir(ppy)₃ under blue LED light with Hünig’s base. Compare efficiency with traditional methods using kinetic studies (GC-MS sampling every 30 minutes) .

Q. What strategies resolve discrepancies in spectroscopic data for piperidinyl-pyridine derivatives?

- Troubleshooting :

- NMR Anomalies : If piperidine protons show splitting, check for restricted rotation (variable-temperature NMR in DMSO-d₆ from 25°C to 80°C) .

- Mass Spec Fragmentation : Use high-resolution MS (HRMS-ESI) to distinguish between [M+H]⁺ and decomposition products. Cross-reference with computed isotopic patterns .

Q. How do steric effects from the piperidinyl group impact catalytic transformations?

- Case Study :

- In Buchwald-Hartwig aminations, compare this compound with smaller substituents (e.g., methyl). Use Xantphos/Pd(OAc)₂ in dioxane at 100°C. Lower yields (>40% vs. 70% for methyl analogs) indicate steric hindrance .

- Computational modeling (DFT) of transition states can rationalize steric barriers. Compare activation energies using Gaussian09 with B3LYP/6-31G* basis set .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。